3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
Description
3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a pyridinyloxy-substituted azetidine moiety linked via a ketone-containing ethyl chain. Quinazolinones are heterocyclic compounds widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrases), antimicrobial, and anticancer properties.
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-17(21-9-14(10-21)25-13-4-3-7-19-8-13)11-22-12-20-16-6-2-1-5-15(16)18(22)24/h1-8,12,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQUDBFHNMRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three key structural elements: (1) a quinazolin-4(3H)-one core, (2) a 2-oxoethyl side chain at position 3 of the quinazolinone, and (3) a 3-(pyridin-3-yloxy)azetidin-1-yl substituent on the ketone moiety. Retrosynthetically, the molecule can be dissected into two primary fragments: the quinazolinone core and the functionalized azetidine side chain.
Quinazolin-4(3H)-One Core Synthesis
Quinazolin-4(3H)-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives or o-aminobenzamides. Source demonstrates the use of substituted anthranilic acids condensed with phenyl isothiocyanate to form 2-mercaptoquinazolinones, followed by alkylation and hydrazide formation (38–97% yields). Alternatively, Source reports an oxidative olefin cleavage strategy using o-aminobenzamides and styrenes under metal-free conditions, achieving moderate to excellent yields (50–70%).
Azetidine Side Chain Preparation
The 3-(pyridin-3-yloxy)azetidine fragment requires a multi-step synthesis. A plausible route involves:
- Azetidine ring formation : Cyclization of 1,3-dibromopropane with ammonia or its derivatives.
- Functionalization : Introduction of a pyridin-3-yloxy group via nucleophilic aromatic substitution (SNAr) between 3-hydroxypyridine and a halogenated azetidine precursor.
Proposed Synthetic Routes
Route 1: Sequential Alkylation-Cyclization Strategy
Step 1: Synthesis of Quinazolin-4(3H)-One Core
Using methodology from Source, anthranilic acid derivative H reacts with phenyl isothiocyanate in ethanol to form 2-mercapto-3-phenylquinazolin-4(3H)-one (1a-j ) (38–97% yields). Subsequent alkylation with ethyl bromoacetate in acetone yields ester derivatives (2a-j ) (48–97%).
Step 2: Introduction of 2-Oxoethyl Side Chain
The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by activation as an acid chloride and reaction with 3-(pyridin-3-yloxy)azetidine. This coupling step may utilize Schotten-Baumann conditions or peptide coupling reagents (e.g., EDC/HOBt).
Step 3: Functionalization of the Azetidine Moiety
3-Hydroxypyridine reacts with 1-chloroazetidine in the presence of a base (e.g., K2CO3) to install the pyridinyloxy group. Source highlights similar SNAr reactions for pyridine derivatives, though yields depend on electronic effects (48–86%).
Route 2: Convergent Synthesis via Urea Intermediate
Step 1: Preparation of 3-(Pyridin-3-Yloxy)Azetidine-1-Carboxylic Acid
Adapting Source, 3-(pyridin-3-yloxy)azetidine reacts with triphosgene to form the corresponding isocyanate, which is trapped with ethanolamine to yield a urea derivative. Cyclocondensation with anthranilic acid ethyl ester under solvent-free conditions generates the quinazolinone-azetidine hybrid (up to 89% yields).
Step 2: Ketone Installation via Oxidation
The secondary alcohol in the side chain is oxidized to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane.
Reaction Optimization and Challenges
Key Challenges
- Regioselectivity : Ensuring alkylation occurs exclusively at the 3-position of the quinazolinone. Source achieves this using bulky bases (K2CO3) in acetone.
- Azetidine Stability : The azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Source reports similar challenges with thiazole-azetidine hybrids, mitigated by low-temperature reactions.
- Coupling Efficiency : Peptide coupling reagents (e.g., HATU) may improve yields for amide bond formation between the quinazolinone and azetidine fragments.
Comparative Analysis of Synthetic Methods
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR : The quinazolinone proton (H-2) appears as a singlet at δ 8.36 ppm (cf.: δ 8.36 for H-C5). The azetidine methylene groups resonate as triplets at δ 3.17–4.46 ppm.
- IR Spectroscopy : A strong carbonyl stretch at ~1672 cm−1 confirms the quinazolinone and ketone functionalities.
- Mass Spectrometry : Molecular ion peak at m/z 378.1 (calculated for C21H19N4O3).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding hydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkoxides or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-cancer and anti-inflammatory activities. It can inhibit specific enzymes and pathways involved in disease progression, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies have indicated that it may interfere with cellular processes critical to the survival and proliferation of cancer cells, offering a new avenue for cancer treatment.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By blocking these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
Comparison with Similar Compounds
Structural Modifications and Carbonic Anhydrase (CA) Inhibition
Quinazolinone derivatives with sulfur-containing substituents (e.g., 2-(aliphatic-thio) or 2-(benzylthio) groups) exhibit distinct CA inhibition profiles. For example:
- Aliphatic-thio derivatives (e.g., compounds 2–4) showed potent inhibition of hCA IX (KI = 7.1–12.6 nM) and hCA II (KI = 6.4–14.2 nM) due to favorable hydrophobic interactions .
- Benzylthio derivatives (e.g., compounds 5–11) displayed reduced activity (hCA IX KI = 19.3–93.6 nM; hCA II KI = 66.5–173.4 nM), attributed to steric hindrance from aromatic substituents .
Comparison with Target Compound: The azetidine-pyridine moiety in the target compound may mimic the electron-withdrawing effects seen in substituted benzylthio derivatives (e.g., 4-Cl, 4-F groups), which enhance CA I activity .
Antimicrobial Activity
Quinazolinones with halogenated aryl groups demonstrate notable antibacterial properties:
- Compound 9a (3-(4-fluorophenyl)-substituted) and 9h (3-(4-chlorophenyl)-substituted) inhibited Proteus vulgaris and Bacillus subtilis with inhibition zones of 1.1–1.4 cm .
Comparison with Target Compound: The pyridin-3-yloxy group in the target compound may enhance lipophilicity, promoting membrane penetration. However, the absence of halogen substituents (e.g., Cl, F) on the quinazolinone core might reduce its antibacterial potency relative to 9a/9h .
Structural Analogues with Pyridine Linkages
Compounds featuring pyridine-azetidine or pyridine-ethyl motifs show distinct physicochemical behaviors:
- FABXEL10 (2-[2-oxo-2-(4-pyridyl)ethyl]-3-phenylquinazolinone) and HADLAZ (3-(2-methylphenyl)-substituted analog) highlight the role of pyridine in enhancing solubility and π-π stacking interactions .
Biological Activity
The compound 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS Number: 1903224-43-0) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.3 g/mol. The structure consists of a quinazolinone core linked to a pyridine moiety through an azetidine ring, which is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 1903224-43-0 |
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study synthesized hybrid molecules combining quinazolinone and phenolic structures, demonstrating that certain derivatives outperformed traditional antioxidants like ascorbic acid in scavenging reactive oxygen species (ROS) . This suggests that this compound may possess similar or enhanced antioxidant capabilities.
Anti-inflammatory Effects
Quinazolinone compounds have been extensively studied for their anti-inflammatory activities. A comparative analysis revealed that derivatives with specific substitutions could inhibit cyclooxygenase (COX) enzymes effectively, which are pivotal in inflammatory processes . In particular, the presence of a pyridine moiety in the structure is hypothesized to enhance the compound's interaction with COX enzymes, potentially leading to increased anti-inflammatory efficacy.
Anticancer Potential
The anticancer properties of quinazolinones have been well-documented. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines . The unique structural features of this compound may allow it to target specific pathways involved in cancer progression, although detailed studies are required to elucidate these mechanisms.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several quinazolinone derivatives, including those similar to our compound, and evaluated their biological activities through in vitro assays. The results indicated that modifications at the C2 position significantly influenced their inhibitory effects on COX enzymes .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of quinazolinones to COX enzymes correlates with their structural features. The presence of electron-donating groups like pyridine enhances binding interactions, leading to improved inhibitory activity .
Q & A
Q. Table 1: Comparison of Alkylation Conditions
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| CuI | Acetonitrile | 75 | |
| None | Ethanol | 60 | |
| DMPA | DMF | 68 |
How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
Advanced Research Question
SAR studies focus on modifying substituents to enhance target affinity or selectivity:
- Pyridinyloxy Azetidine Modification : Replacing the pyridinyl group with bulkier aryl moieties (e.g., 4-methoxypiperidine) may improve enzyme binding, as observed in similar quinazolinones .
- Quinazolinone Core Adjustments : Introducing electron-withdrawing groups (e.g., Cl) at position 6 increases anti-cancer activity in related derivatives .
- Bioisosteric Replacement : Substituting the oxoethyl linker with thioether or amide groups can alter metabolic stability .
Q. Table 2: SAR Trends in Quinazolinone Derivatives
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Pyridinyl → Piperidinyl | Enhanced enzyme inhibition | |
| Addition of Cl at C6 | Increased cytotoxicity | |
| Thioether linker | Improved metabolic stability |
How should researchers address contradictory biological activity data for this compound across different assays?
Advanced Research Question
Contradictions may arise from variations in assay conditions or target specificity. Methodological approaches include:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for anti-cancer studies) and control compounds .
- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions that may explain divergent results .
- Physicochemical Analysis : Assess solubility (e.g., via HPLC-UV) and aggregation tendencies, which can artificially inflate activity .
What computational strategies are effective in predicting the binding mode of this compound to biological targets?
Advanced Research Question
Molecular docking and dynamics simulations provide insights into target interactions:
- Docking Software : Tools like AutoDock Vina or Schrödinger predict binding affinities to enzymes (e.g., EGFR or PARP) .
- Binding Site Analysis : Focus on hydrogen bonds between the quinazolinone C=O and catalytic residues (e.g., Lys745 in EGFR) .
- Free Energy Calculations : MM-GBSA estimates ΔG binding to prioritize analogs .
What are the common pitfalls in interpreting NMR data for this compound, and how can they be resolved?
Basic Research Question
- Signal Overlap : The azetidine and pyridinyloxy protons may overlap. Use 2D NMR (COSY, HSQC) to assign signals .
- Dynamic Effects : Rotameric equilibria in the ethyl linker can split peaks. Acquire spectra at elevated temperatures (e.g., 60°C) .
How can researchers optimize reaction conditions to scale up synthesis without compromising purity?
Advanced Research Question
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., azetidine coupling) .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials .
- Crystallization : Recrystallization from DMF/water yields high-purity product (>95%) .
What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
Advanced Research Question
- Cell-Based Assays : LPS-induced TNF-α secretion in RAW 264.7 macrophages .
- Enzyme Targets : COX-2 inhibition assays with IC₅₀ determination .
- Comparative Studies : Benchmark against indomethacin or celecoxib to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
